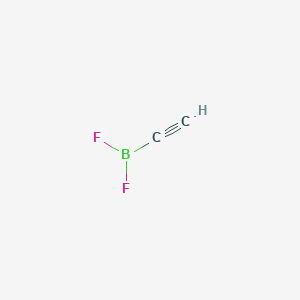
Ethynyl(difluoro)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethynyl(difluoro)borane is an organoboron compound characterized by the presence of an ethynyl group (C≡C) and two fluorine atoms attached to a boron atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethynyl(difluoro)borane can be synthesized through the hydroboration of ethynyl-containing compounds using difluoroborane reagents. The reaction typically involves the addition of difluoroborane to an ethynyl group under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and selectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Ethynyl(difluoro)borane undergoes various chemical reactions, including:
Hydroboration: Addition of borane to the ethynyl group.
Oxidation: Conversion of the boron center to higher oxidation states.
Substitution: Replacement of fluorine atoms with other substituents.
Common Reagents and Conditions:
Hydroboration: Typically involves borane reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) under mild conditions.
Oxidation: Utilizes oxidizing agents like hydrogen peroxide or oxygen.
Substitution: Employs nucleophiles such as alkyl or aryl groups in the presence of a catalyst.
Major Products:
Hydroboration: Produces boron-containing alkenes or alkynes.
Oxidation: Yields boronic acids or boronates.
Substitution: Forms substituted boranes with diverse functional groups.
Scientific Research Applications
Ethynyl(difluoro)borane finds applications in various scientific research fields:
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of ethynyl(difluoro)borane involves its ability to participate in various chemical reactions due to the presence of the reactive ethynyl group and the electron-withdrawing fluorine atoms. These features enhance its reactivity and enable it to form stable complexes with transition metals, facilitating catalytic processes such as cross-coupling reactions .
Comparison with Similar Compounds
Vinylboronic acid: Contains a vinyl group instead of an ethynyl group.
Phenylboronic acid: Features a phenyl group attached to boron.
Allylboronic acid: Has an allyl group in place of the ethynyl group.
Uniqueness: Ethynyl(difluoro)borane is unique due to the combination of the ethynyl group and the difluoroborane moiety, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic applications where precise control over reactivity is required .
Properties
CAS No. |
23728-64-5 |
|---|---|
Molecular Formula |
C2HBF2 |
Molecular Weight |
73.84 g/mol |
IUPAC Name |
ethynyl(difluoro)borane |
InChI |
InChI=1S/C2HBF2/c1-2-3(4)5/h1H |
InChI Key |
HZDMAATUUPBFFG-UHFFFAOYSA-N |
Canonical SMILES |
B(C#C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Methylbicyclo[3.3.1]nonane](/img/structure/B14700905.png)

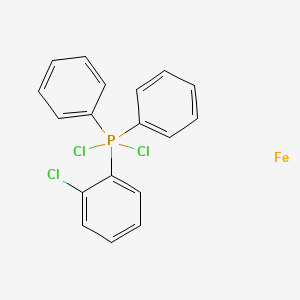

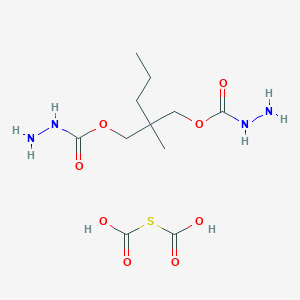
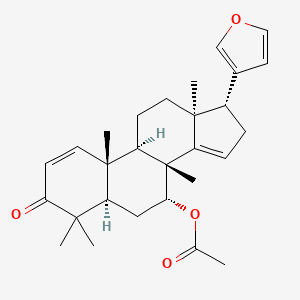
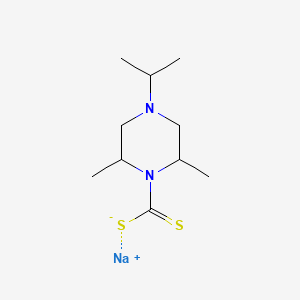
![3,3'-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3h)-one)](/img/structure/B14700951.png)
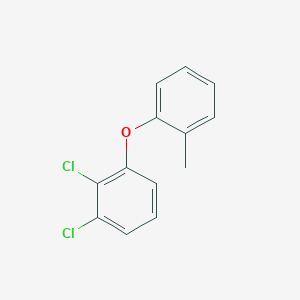
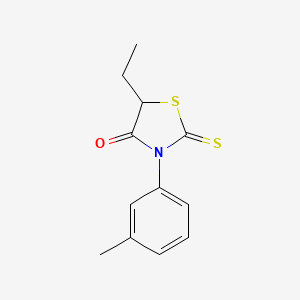

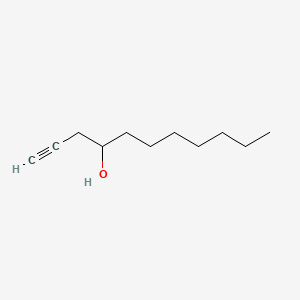
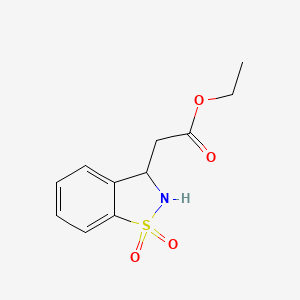
![1,1'-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene)](/img/structure/B14700991.png)
